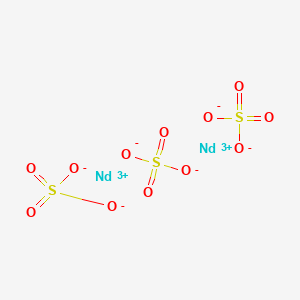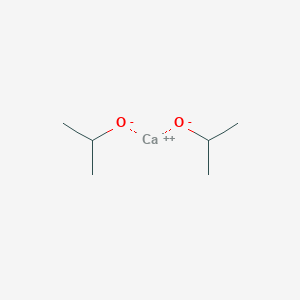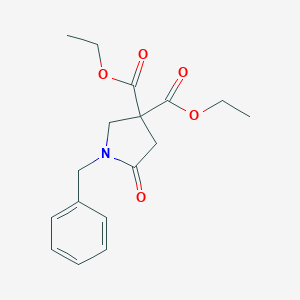
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance GABA-mediated inhibitory neurotransmission, leading to its anticonvulsant and analgesic effects. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and analgesic effects. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to decrease the levels of inflammatory mediators, such as prostaglandins, leading to its anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells, although the mechanism behind this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of potential applications in medicinal chemistry. However, there are also limitations to its use. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure.
Zukünftige Richtungen
There are several future directions for the study of Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1. One area of research could be focused on improving its pharmacokinetic properties, such as increasing its half-life, to make it more suitable for use in drug development. Additionally, further studies could be conducted to better understand its mechanism of action, which could lead to the development of more effective drugs based on its structure. Finally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 could be tested in preclinical and clinical trials to evaluate its potential as a treatment for neurological disorders, pain, and cancer.
Synthesemethoden
Compound 1 has been synthesized using various methods, including the reaction of ethyl benzylidenepyruvate with pyrrolidine-2,5-dione in the presence of a base, and the reaction of ethyl benzylidenepyruvate with pyrrolidine-2,5-dione in the presence of an acid catalyst. The yields of these methods range from 20-80%, and the purity of the Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of neurological disorders and pain. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
135380-25-5 |
|---|---|
Produktname |
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate |
Molekularformel |
C17H21NO5 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-3-22-15(20)17(16(21)23-4-2)10-14(19)18(12-17)11-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI-Schlüssel |
HKQFYQOOWCHGAS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)OCC |
Synonyme |
DIETHYL 1-BENZYL-5-OXOPYRROLIDINE-3,3-DICARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



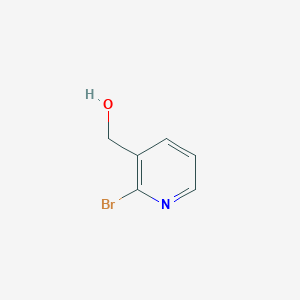
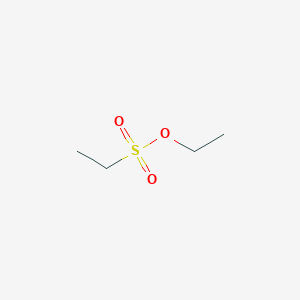
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
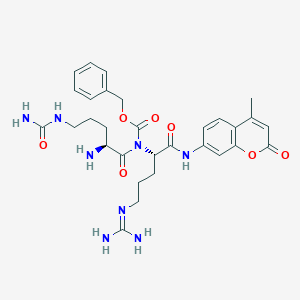
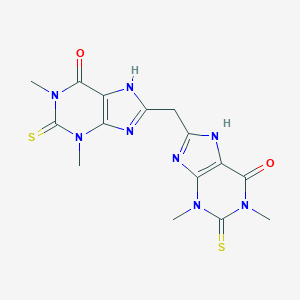
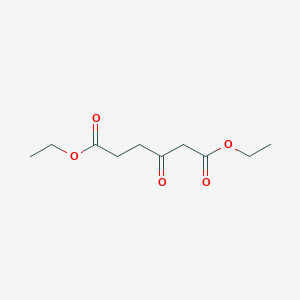
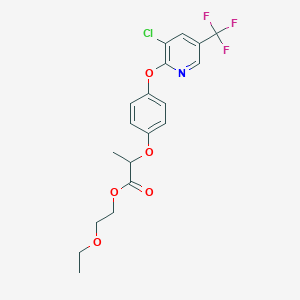
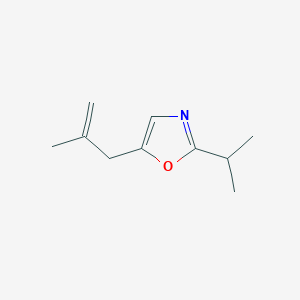
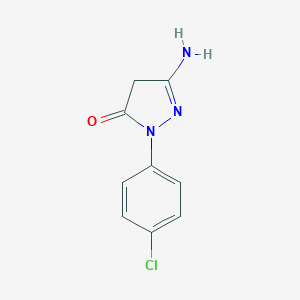
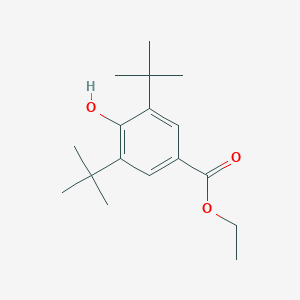
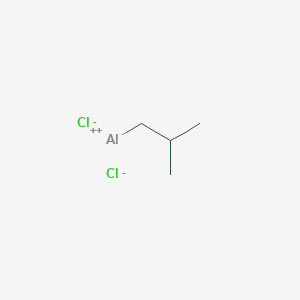
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
